

## what is the molecular weight of Methyl 1-Cbzazetidine-3-carboxylate

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Compound of Interest

Methyl 1-Cbz-azetidine-3carboxylate

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# In-Depth Technical Guide: Methyl 1-Cbz-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methyl 1-Cbz-azetidine-3-carboxylate is a key bifunctional molecule employed in the advanced field of targeted therapeutics. Its rigid, four-membered azetidine core offers a structurally constrained scaffold, making it an attractive component in the design of sophisticated drug delivery systems. Primarily, it serves as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) and as a foundational element for Proteolysis Targeting Chimeras (PROTACs). The carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability during synthesis and allows for selective deprotection, while the methyl ester at the 3-position offers a reactive handle for further chemical modification. This guide provides a comprehensive overview of its properties, synthesis, and application in drug development.

## **Physicochemical and Spectroscopic Data**

The fundamental properties of **Methyl 1-Cbz-azetidine-3-carboxylate** are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.



Property	Value	Reference
Molecular Weight	249.26 g/mol	[1]
Molecular Formula	C13H15NO4	[1]
CAS Number	757239-60-4	
IUPAC Name	1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate	[1]
Synonyms	Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester, 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester	[1]
Boiling Point	414.9 ± 45.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[1]
Appearance	Not specified, likely a solid or oil	
Purity	Typically >97%	[1]

## **Spectroscopic Data Summary**

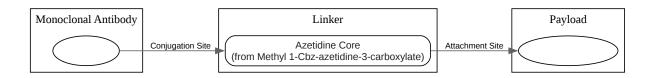


Spectrum Type	Key Features	Reference
¹H NMR	Data available, confirming the presence of aromatic protons from the Cbz group, the azetidine ring protons, and the methyl ester protons.	[2]
<sup>13</sup> C NMR	Data available, showing characteristic peaks for the carbonyls of the carbamate and ester, the aromatic carbons, and the aliphatic carbons of the azetidine ring and methyl group.	
Mass Spec	Expected molecular ion peak corresponding to the molecular weight.	_

## Role in Drug Development: A Non-Cleavable Linker

**Methyl 1-Cbz-azetidine-3-carboxylate** serves as a crucial building block for non-cleavable linkers in ADCs. In this context, the azetidine ring provides a rigid spacer between the antibody and the cytotoxic payload. This rigidity can be advantageous for improving the pharmacokinetic properties and stability of the ADC.

The general structure of an ADC incorporating an azetidine-based linker is depicted below. The linker is first synthesized from **Methyl 1-Cbz-azetidine-3-carboxylate** and then conjugated to both the antibody and the cytotoxic drug.





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Caption: General structure of an Antibody-Drug Conjugate with an azetidine-based linker.

# Experimental Protocols Synthesis of Methyl 1-Cbz-azetidine-3-carboxylate

A plausible synthetic route to **Methyl 1-Cbz-azetidine-3-carboxylate** is via the esterification of its corresponding carboxylic acid, 1-Cbz-azetidine-3-carboxylic acid. The following is a representative protocol based on Fischer esterification principles.

#### Materials:

- 1-Cbz-azetidine-3-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated agueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

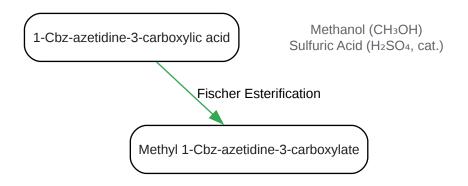
#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Cbz-azetidine-3-carboxylic acid in an excess of anhydrous methanol.
- Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.



- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude Methyl 1-Cbz-azetidine-3-carboxylate by column chromatography on silica gel to yield the final product.

The synthetic pathway can be visualized as follows:



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Caption: Synthesis of Methyl 1-Cbz-azetidine-3-carboxylate via Fischer esterification.

## Conclusion

**Methyl 1-Cbz-azetidine-3-carboxylate** is a valuable and versatile building block in the development of targeted cancer therapies. Its defined structure and chemical handles make it an important component for creating stable and effective Antibody-Drug Conjugates and PROTACs. The synthetic accessibility and the physicochemical properties of this compound will continue to support its use in the design of next-generation therapeutics. Further research



into ADCs and PROTACs incorporating this linker will likely yield novel drug candidates with improved therapeutic windows.

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### References

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